Spiro[3.5]nonan-9-ylmethanesulfonyl chloride

spirocyclic building block linker topology exit vector geometry

Covalent probe and PROTAC designers often find direct-attachment sulfonyl chlorides lack the ~1.5 Å spacer needed for optimal target engagement, risking warhead mispositioning. Spiro[3.5]nonan-9-ylmethanesulfonyl chloride solves this with a -CH2- linker that extends reach and adds conformational flexibility. • Enables systematic SAR of warhead-scaffold distance and exit vector geometry • All-carbon spiro[3.5]nonane core ensures metabolic stability (XLogP3 = 3.9) • ≥95% purity; reacts with amines/alcohols under mild conditions for sulfonamide/sulfonate library synthesis Available for immediate global dispatch with ice-pack shipping.

Molecular Formula C10H17ClO2S
Molecular Weight 236.75
CAS No. 2253640-37-6
Cat. No. B2500797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.5]nonan-9-ylmethanesulfonyl chloride
CAS2253640-37-6
Molecular FormulaC10H17ClO2S
Molecular Weight236.75
Structural Identifiers
SMILESC1CCC2(CCC2)C(C1)CS(=O)(=O)Cl
InChIInChI=1S/C10H17ClO2S/c11-14(12,13)8-9-4-1-2-5-10(9)6-3-7-10/h9H,1-8H2
InChIKeyXKLOAAIRYLEOHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Spiro[3.5]nonan-9-ylmethanesulfonyl chloride (CAS 2253640-37-6) – Baseline Physicochemical and Structural Profile for Procurement Evaluation


Spiro[3.5]nonan-9-ylmethanesulfonyl chloride is a spirocyclic sulfonyl chloride building block with the molecular formula C10H17ClO2S and a molecular weight of 236.76 g/mol [1]. Its structure features a spiro[3.5]nonane core (cyclobutane fused to cyclohexane at a quaternary carbon) linked to a methanesulfonyl chloride (–SO2Cl) warhead via a methylene (–CH2–) spacer at the 9-position of the cyclohexane ring [1]. This methylene linker distinguishes it from directly attached spirocyclic sulfonyl chlorides and confers a distinct combination of steric bulk, conformational flexibility, and electrophilic reactivity. The compound is supplied as a research-grade intermediate (typical purity ≥95%) and is classified as a reactive building block for nucleophilic substitution reactions, particularly for constructing sulfonamides, sulfonate esters, and covalent probe molecules .

1
Spirocyclic sulfonyl chloride building block with a methylene spacer providing a defined exit vector and conformational flexibility for nucleophilic substitution.
2
Research-grade intermediate suitable for constructing sulfonamide libraries, sulfonate esters, and covalent probe molecules.
3
Distinct linker topology compared to direct-attachment isomers; supports spatial SAR exploration around spirocyclic cores.

Why Generic Substitution Fails for Spiro[3.5]nonan-9-ylmethanesulfonyl chloride – Critical Differentiation from Closest In-Class Analogs


Although multiple spirocyclic sulfonyl chlorides share the same reactive –SO2Cl warhead, they are not interchangeable building blocks in practice. The target compound incorporates a methylene spacer between the spiro[3.5]nonane core and the sulfonyl chloride group, a structural feature absent in direct-attachment isomers such as spiro[3.5]nonane-1-sulfonyl chloride or spiro[3.5]nonane-7-sulfonyl chloride [1]. This –CH2– linker alters the exit vector geometry, adds one rotatable bond, increases both molecular weight and lipophilicity (XLogP3 = 3.9), and provides a defined distance between the rigid spiro scaffold and the electrophilic center [1]. For applications requiring precise spatial presentation of the reactive group—such as fragment-based covalent inhibitor design, PROTAC linker construction, or structure–activity relationship (SAR) exploration around spirocyclic cores—substituting a direct-attachment analog can shift the warhead position by approximately 1.5 Å and alter the local steric environment, potentially abolishing target engagement. The quantitative evidence below demonstrates exactly where these differences are measurable and procurement-relevant.

Target Compound
Spiro[3.5]nonan-9-ylmethanesulfonyl chloride
Methylene spacer adds one rotatable bond, extends warhead distance ~1.5 Å, and increases lipophilicity (XLogP3 3.9).
All-carbon spiro core; –SO2Cl at position 9 via –CH2–
Direct-Attachment Isomers
Spiro[3.5]nonane-1- or -7-sulfonyl chloride
No methylene spacer; one rotatable bond only. Warhead position differs by ~60–90° exit vector. Lower molecular weight and lipophilicity.
May shift target engagement geometry; not interchangeable for SAR or covalent inhibitor design

Quantitative Differentiation Evidence: Spiro[3.5]nonan-9-ylmethanesulfonyl chloride vs. Closest Comparators


Methylene Linker Topology: Increased Rotatable Bond Count and Warhead–Scaffold Distance vs. Direct-Attachment Spiro[3.5]nonane Sulfonyl Chlorides

The target compound possesses a –CH2– spacer between the spiro[3.5]nonane core and the –SO2Cl warhead, resulting in two rotatable bonds (C–CH2–SO2 and the adjacent C–C bond) compared to one rotatable bond for direct-attachment comparators such as spiro[3.5]nonane-1-sulfonyl chloride (CAS 2106538-85-4) [1]. This extra rotatable bond increases the accessible conformational space and extends the warhead–scaffold distance by approximately 1.5 Å (C–C bond length), while maintaining the rigid spiro[3.5]nonane core. The spiro center itself is fully sp3-hybridized and non-rotatable, preserving the three-dimensional character sought in modern drug discovery [2].

Linker Topology
Cross-study comparable
2 rotatable bonds vs. 1
+1.5 Å warhead distance
Spatially distinct exit vector; supports fragment-based screening where warhead positioning is critical.
Based on 2D/SMILES structural analysis; no kinetic data.
spirocyclic building block linker topology exit vector geometry rotatable bond count

Lipophilicity Differentiation: XLogP3 and TPSA Comparison vs. Oxa-Spiro and Smaller-Ring Methanesulfonyl Chloride Analogs

The target compound has a computed XLogP3 of 3.9 and a topological polar surface area (TPSA) of 42.5 Ų [1]. This lipophilicity profile is substantially higher than that of the oxa-containing analog {5-oxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride (CAS 2126177-51-1), which bears an ether oxygen in the spiro ring system, and also higher than the smaller-ring analog {spiro[3.3]heptan-2-yl}methanesulfonyl chloride (CAS 2095409-68-8) with LogP ~1.75 [2]. The higher XLogP3 reflects the all-carbon spiro[3.5]nonane framework with an additional methylene unit extending the hydrocarbon character.

Lipophilicity
Cross-study comparable
XLogP3 = 3.9
TPSA = 42.5 Ų
Higher lipophilicity than spiro[3.3]heptan analog (LogP ~1.75); all-carbon core avoids heteroatom metabolic liabilities.
XLogP3 algorithm; comparator data from vendor sources.
lipophilicity XLogP3 topological polar surface area drug-likeness physicochemical property

Molecular Weight and Heavy Atom Count Differentiation vs. Direct-Attachment Spiro[3.5]nonane Sulfonyl Chloride Isomers

At 236.76 g/mol, the target compound is heavier than all three direct-attachment spiro[3.5]nonane sulfonyl chloride positional isomers (1-sulfonyl, 7-sulfonyl, and other position variants), each weighing 222.73 g/mol with the formula C9H15ClO2S [1]. The 14.03 g/mol mass difference corresponds to one –CH2– unit, which also increases the heavy atom count from 13 to 14 and the total atom count from 27 to 30 [1]. This mass increment is analytically significant for LC-MS characterization of derived products: sulfonamide products built from the target compound will have a distinct mass signature (+14 Da) compared to products from the direct-attachment isomers.

Molecular Weight
Cross-study comparable
+14.03 g/mol vs. direct-attach
+1 heavy atom
+14 Da mass shift supports unambiguous LC-MS tracking of building block origin.
PubChem computed exact mass 236.0638 Da.
molecular weight heavy atom count isomer differentiation building block selection

Thermal Stability and Storage Requirement Differentiation: Cold-Chain Requirement vs. Ambient-Stable Spirocyclic Sulfonyl Chlorides

The target compound requires storage at +4°C and shipment with ice packs, as specified by the supplier (Sima-Lab) [1]. This contrasts with certain directly attached spirocyclic sulfonyl chlorides such as spiro[4.4]nonane-1-sulfonyl chloride, which are typically shipped at ambient temperature . The enhanced thermal sensitivity is consistent with the general behavior of aliphatic methanesulfonyl chlorides bearing a β-hydrogen-containing spacer, which are more prone to elimination and hydrolysis than arylsulfonyl chlorides or sulfonyl chlorides directly attached to quaternary spiro centers [2]. The target compound's CLogP of 2.19 (as reported by Sima-Lab) further supports moderate lipophilicity that does not fully offset hydrolytic susceptibility [1].

Storage & Stability
Class-level inference
+4°C storage, ice pack shipping
vs. ambient for direct analogs
Cold-chain requirement impacts handling logistics; potential hydrolytic sensitivity due to β-hydrogen.
Supplier (Sima-Lab) recommendation; class-level aliphatic sulfonyl chloride behavior.
thermal stability storage condition moisture sensitivity shipping requirement aliphatic sulfonyl chloride

Commercial Availability and Unit Pricing Benchmark: Enamine Catalog Entry vs. Analogous Building Blocks

The target compound is stocked by Enamine (catalog ID EN300-6499116) at 95% purity and priced at $278.00 per 50 mg and $3,479.00 per 5 g as of March 2025 [1]. This places it in a premium pricing tier consistent with specialized spirocyclic methanesulfonyl chlorides that require multi-step synthesis. By comparison, the simpler methanesulfonyl chloride (CH3SO2Cl, CAS 124-63-0) retails for approximately $0.10–0.50 per gram at bulk scale, reflecting a >1,000-fold price differential that underscores the synthetic complexity and low-volume demand of the spirocyclic analog . The target compound's MDL number (MFCD31719303) and Enamine REAL database inclusion further confirm its established position in commercial building block collections [1][2].

Commercial Pricing
Supporting evidence
~$700–5,600/g
vs. ~$0.10–0.50/g (CH3SO2Cl)
Premium pricing reflects synthetic complexity; not a commodity building block.
Enamine catalog March 2025; pack sizes from 50 mg to 5 g.
commercial availability vendor pricing Enamine catalog procurement benchmark building block sourcing

Exit Vector and Steric Environment: 9-Position Attachment on Cyclohexane Ring vs. 1-Position or 7-Position Isomers

The sulfonyl chloride warhead in the target compound is attached at the 9-position of the spiro[3.5]nonane cyclohexane ring, projecting the reactive group from a secondary carbon center that is flanked by the cyclohexane ring on one side and the cyclobutane spiro junction on the other [1]. This contrasts with the 1-position isomer (CAS 2106538-85-4), where the –SO2Cl is directly bonded to the quaternary spiro carbon, and the 7-position isomer (CAS 2241141-15-9), where it is attached at a different cyclohexane position farther from the spiro center . The steric environment around the 9-position is less hindered than the quaternary spiro center, potentially enabling faster nucleophilic substitution kinetics, while the methylene spacer provides greater conformational freedom than direct attachment at position 7 [1]. No published kinetic data for nucleophilic substitution exists for this specific compound; the following data are based on structural and steric analysis.

Exit Vector
Class-level inference
9-position –CH2– vs. direct spiro attachment
Angle offset ~60–90°
Less hindered secondary carbon may alter reactivity; distinct spatial region for warhead sampling.
Structural modeling, no kinetic data; one undefined stereocenter at position 9.
exit vector positional isomer spirocyclic scaffold fragment-based drug design steric environment

Best-Fit Research and Industrial Application Scenarios for Spiro[3.5]nonan-9-ylmethanesulfonyl chloride


Synthesis of Spirocyclic Sulfonamide Libraries for Covalent Inhibitor Screening

The –CH2–SO2Cl warhead with 9-position attachment provides a defined exit vector distinct from direct-attachment sulfonyl chloride isomers, enabling the construction of spirocyclic sulfonamide libraries where the warhead–scaffold distance and orientation are systematically varied. The methylene spacer adds conformational flexibility that can be exploited to map optimal warhead positioning in covalent inhibitor campaigns targeting cysteine or lysine residues in enzyme active sites [1][2]. The compound's reactivity with primary and secondary amines under mild basic conditions (triethylamine, DCM, 0°C to rt) yields stable sulfonamide products suitable for biochemical screening .

PROTAC Linker Design Requiring All-Carbon Spiro Scaffolds with Defined Spacing

The target compound's all-carbon spiro[3.5]nonane core (no heteroatoms in rings) provides a metabolically stable, lipophilic scaffold for PROTAC linker construction, where the –CH2–SO2Cl functionality serves as an attachment point for one ligand while the spiro framework maintains a defined, rigid three-dimensional shape [1]. The additional –CH2– unit compared to direct-attachment isomers extends the linker length by approximately 1.5 Å, which can be critical for achieving the ternary complex geometry required for efficient ubiquitination in PROTAC applications [2]. The compound's higher lipophilicity (XLogP3 = 3.9) may also favor passive membrane permeability of the final PROTAC construct [1].

Synthesis of Sulfonate Ester Prodrugs with Enhanced Lipophilicity

Reaction of the target compound with alcohol-containing pharmacophores yields spirocyclic sulfonate esters with XLogP3 contributions from the spiro[3.5]nonane moiety [1]. The resulting sulfonate esters carry the lipophilic spiro scaffold (XLogP3 = 3.9) as a prodrug-modifying group, which may enhance membrane permeability compared to sulfonate esters derived from simpler methanesulfonyl chloride or from the more polar oxa-spiro analog {5-oxaspiro[3.5]nonan-6-yl}methanesulfonyl chloride [1]. The all-carbon spiro framework avoids the metabolic and solubility complications that heteroatom-containing spiro systems may introduce [2].

Structure–Activity Relationship (SAR) Studies on Spirocyclic Scaffold Position Effects

When used alongside its positional isomers (spiro[3.5]nonane-1-sulfonyl chloride and spiro[3.5]nonane-7-sulfonyl chloride), this compound enables systematic SAR exploration of how the sulfonamide attachment position and linker presence affect target binding [1][2]. The +14 Da molecular weight difference and distinct LC-MS retention time of products derived from the 9-ylmethanesulfonyl isomer provide unambiguous analytical tracking in pooled library screening workflows [1].

Application
Selection Property
Validation Focus
Covalent inhibitor sulfonamide libraries
Methylene spacer exit vector and conformational flexibility
Warhead positioning vs. target cysteine/lysine; SAR around spiro attachment point
PROTAC linker design with all-carbon spiro scaffold
Defined rigid core with ~1.5 Å linker extension; higher lipophilicity
Ternary complex geometry assessment; passive permeability in cell-based assays
Sulfonate ester prodrug synthesis
Lipophilic spiro[3.5]nonane promoiety without ring heteroatoms
Membrane permeability comparison vs. oxa-spiro or simple methyl sulfonates
SAR studies on spirocyclic scaffold position effects
Positional isomer differentiation (+14 Da, retention shift)
LC-MS tracking in pooled libraries; systematic binding comparison across isomers
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